![molecular formula C10H9F3N2O3S B13617166 [4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate](/img/structure/B13617166.png)
[4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate is a compound that has gained attention in the field of synthetic chemistry due to its unique structural features and reactivity. The presence of the trifluoromethyl group and the diazirine ring makes it a valuable intermediate in various chemical transformations. This compound is particularly noted for its applications in photochemistry and as a precursor for generating reactive intermediates.
Méthodes De Préparation
One common synthetic route includes the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions . This method provides moderate to excellent yields with high regioselectivity. Industrial production methods often involve similar catalytic processes but are optimized for larger scale production and higher efficiency.
Analyse Des Réactions Chimiques
[4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into simpler hydrocarbons or alcohols.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
[4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a photoreactive probe in studying molecular interactions and dynamics.
Biology: The compound is employed in photoaffinity labeling to investigate protein-ligand interactions.
Mécanisme D'action
The mechanism by which [4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate exerts its effects involves the generation of reactive intermediates upon exposure to light. The diazirine ring, when irradiated with UV light, forms a highly reactive carbene intermediate. This intermediate can insert into various chemical bonds, facilitating the formation of new compounds. The trifluoromethyl group enhances the stability and reactivity of the carbene, making it a valuable tool in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar compounds to [4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate include:
4-[4-Chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: Known for its analgesic potential.
3-(Trifluoromethyl)pyrazoles: Used in pharmaceuticals and agrochemicals for their biological activities.
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Utilized in the synthesis of various organic compounds. The uniqueness of this compound lies in its diazirine ring, which allows for the generation of reactive carbenes under mild conditions, making it a versatile intermediate in synthetic transformations.
Propriétés
Formule moléculaire |
C10H9F3N2O3S |
|---|---|
Poids moléculaire |
294.25 g/mol |
Nom IUPAC |
[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate |
InChI |
InChI=1S/C10H9F3N2O3S/c1-19(16,17)18-6-7-2-4-8(5-3-7)9(14-15-9)10(11,12)13/h2-5H,6H2,1H3 |
Clé InChI |
SELJLNGWPXUWRB-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCC1=CC=C(C=C1)C2(N=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



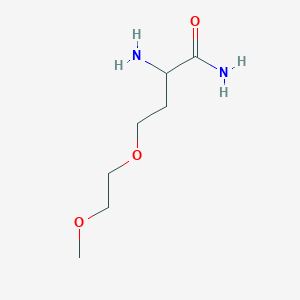
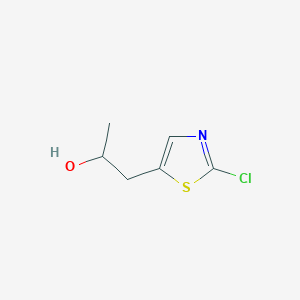
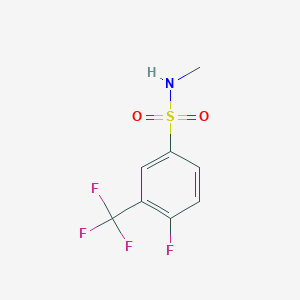
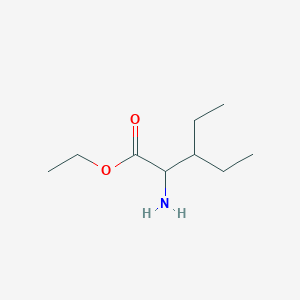
![[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol](/img/structure/B13617110.png)

![2-amino-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B13617121.png)
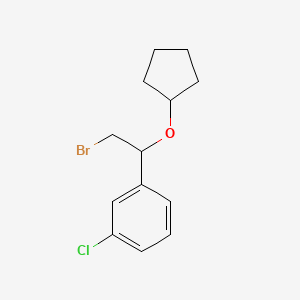
![5-Methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B13617132.png)

![rac-tert-butylN-{[(1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]methyl}carbamatehydrochloride](/img/structure/B13617150.png)
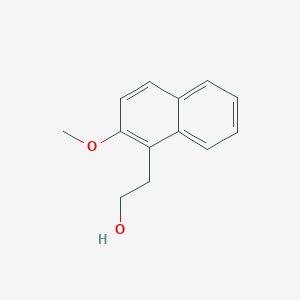
![2-{[1,1'-Biphenyl]-3-yl}benzoic acid](/img/structure/B13617160.png)
